molecular formula C11H21Cl B13550680 (2-(Chloromethyl)-3-methylbutyl)cyclopentane

(2-(Chloromethyl)-3-methylbutyl)cyclopentane

Cat. No.: B13550680
M. Wt: 188.74 g/mol
InChI Key: DWRGQEBREMHJDK-UHFFFAOYSA-N
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Description

(2-(Chloromethyl)-3-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)-3-methylbutyl)cyclopentane typically involves the chloromethylation of a cyclopentane derivative. One common method is the reaction of cyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride, to introduce the chloromethyl group. The 3-methylbutyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Chloromethyl)-3-methylbutyl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines, ethers, or other substituted derivatives.

    Oxidation: Formation of alcohols, aldehydes, or ketones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

(2-(Chloromethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving cyclopentane derivatives.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-(Chloromethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form new functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Chloromethyl)-3-methylbutyl)cyclopentane is unique due to the presence of both a chloromethyl group and a 3-methylbutyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other cyclopentane derivatives.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

[2-(chloromethyl)-3-methylbutyl]cyclopentane

InChI

InChI=1S/C11H21Cl/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3

InChI Key

DWRGQEBREMHJDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1CCCC1)CCl

Origin of Product

United States

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